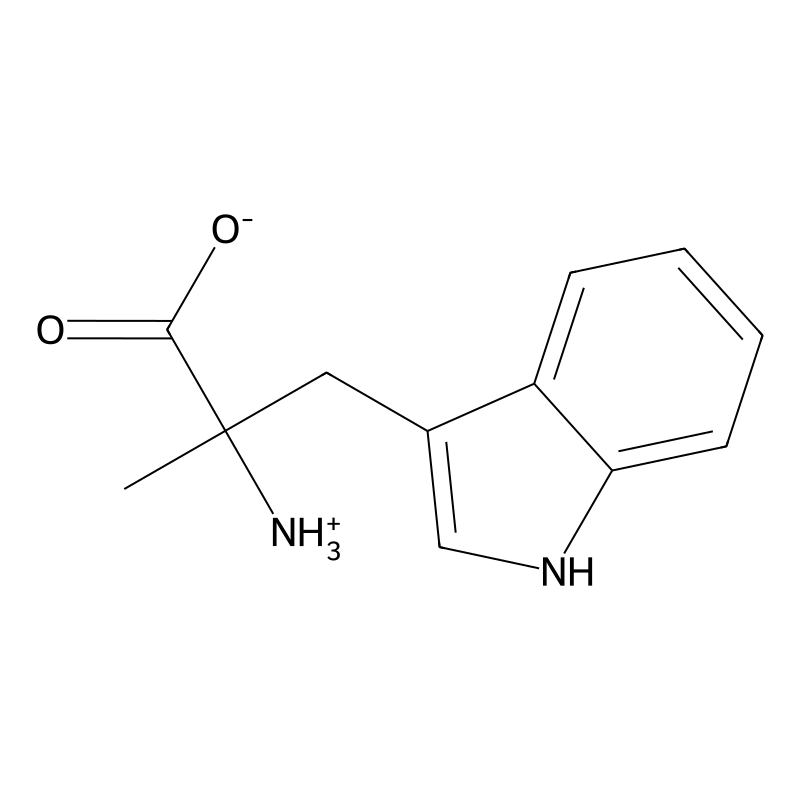

alpha-Methyl-DL-tryptophan

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Potential as an Anticancer Agent:

alpha-Methyl-DL-tryptophan (AMT) has been explored for its potential as an anticancer agent due to its ability to inhibit L-type amino acid transporter 1 (LAT1) []. LAT1 is a protein responsible for transporting essential amino acids, including tryptophan, into cells. Cancer cells often exhibit an upregulation of LAT1, making them reliant on its function for survival and growth [].

Studies have shown that AMT competitively inhibits LAT1, thereby limiting the uptake of essential amino acids in cancer cells, leading to their growth arrest and death []. This makes AMT a potential candidate for developing novel cancer therapies.

Alpha-Methyl-DL-tryptophan is a synthetic analog of the amino acid tryptophan, characterized by the addition of a methyl group at the alpha position of the indole ring. This modification renders it a nonmetabolizable compound, meaning it cannot be degraded by the enzyme tryptophan dioxygenase, which is crucial in tryptophan metabolism. As a result, alpha-methyl-DL-tryptophan serves as an important tool in biochemical research and therapeutic applications, particularly in understanding tryptophan metabolism and its implications in various biological processes.

The biological activity of alpha-methyl-DL-tryptophan is significant in both microbial and mammalian systems. In bacterial models such as Pseudomonas fluorescens, it has been shown to induce the accumulation of endogenous tryptophan by activating certain metabolic pathways . In mammals, it acts as an inhibitor of indoleamine 2,3-dioxygenase, an enzyme that contributes to immune suppression and tumor tolerance. This inhibition can enhance immune responses and has potential applications in cancer immunotherapy .

The synthesis of alpha-methyl-DL-tryptophan typically involves chemical modification of L-tryptophan through alkylation reactions. One common method includes the use of methyl iodide or dimethyl sulfate in the presence of a base to facilitate the introduction of the methyl group at the alpha carbon. The reaction conditions must be carefully controlled to ensure high yields and purity of the final product.

Alpha-Methyl-DL-tryptophan has several applications in scientific research and medicine:

- Biochemical Research: Used to study tryptophan metabolism and its regulatory mechanisms.

- Cancer Therapy: Serves as an immunomodulatory agent by inhibiting indoleamine 2,3-dioxygenase, thus enhancing T-cell responses against tumors.

- Neuroscience: Investigated for its effects on serotonin synthesis and related neurotransmitter pathways.

Interaction studies have revealed that alpha-methyl-DL-tryptophan can modulate enzyme activities involved in tryptophan metabolism. For instance, it stabilizes tryptophan dioxygenase, preventing its degradation and thereby enhancing its enzymatic function . Additionally, its role as an inhibitor of indoleamine 2,3-dioxygenase suggests potential interactions with immune cells and signaling pathways that regulate immune responses .

Several compounds are structurally or functionally similar to alpha-methyl-DL-tryptophan. Here is a comparison highlighting their uniqueness:

| Compound | Structure/Modification | Unique Features |

|---|---|---|

| Tryptophan | No modifications | Essential amino acid; precursor to serotonin |

| 5-Hydroxytryptophan | Hydroxyl group on indole | Direct precursor to serotonin; used in depression treatment |

| Indole-3-acetic acid | Indole ring with acetic acid | Plant growth regulator; involved in auxin signaling |

| Kynurenine | Metabolite of tryptophan | Involved in immune regulation; linked to neurodegeneration |

| Alpha-Methyl-tryptophan | Methyl group at alpha position | Nonmetabolizable; used for studying metabolic pathways |

Alpha-methyl-DL-tryptophan's unique ability to act as a nonmetabolizable analog distinguishes it from other compounds, allowing researchers to explore metabolic pathways without interference from degradation processes.

Solubility Profiles in Polar and Nonpolar Solvents

The solubility characteristics of alpha-Methyl-DL-tryptophan demonstrate significant variation across different solvent systems, reflecting the compound's amphiphilic nature due to the presence of both hydrophilic amino acid functionality and hydrophobic indole moiety [3]. In polar protic solvents, the compound exhibits enhanced solubility due to hydrogen bonding interactions between the amino and carboxyl groups and the solvent molecules [3].

Experimental data indicates that alpha-Methyl-DL-tryptophan is soluble in methanol at a concentration of 100 mg/ml, producing a clear, colorless solution [3]. This high solubility in methanol can be attributed to the ability of methanol to form hydrogen bonds with both the amino and carboxyl functional groups present in the molecule [3]. The compound also demonstrates solubility in 1 Molar hydrochloric acid at 50 mg/ml, resulting in a clear, faint yellow solution [3].

Water solubility of alpha-Methyl-DL-tryptophan is considerably lower compared to methanol, which is consistent with the general trend observed for methylated amino acid derivatives [4]. The reduced aqueous solubility compared to unmodified tryptophan reflects the increased hydrophobic character introduced by the alpha-methyl substitution [4]. This behavior aligns with the solubility patterns observed for other tryptophan derivatives, where structural modifications typically reduce water solubility while potentially enhancing solubility in organic solvents [13] [14].

The solubility behavior in nonpolar solvents is limited due to the ionic character of the amino acid structure at physiological pH [4]. The zwitterionic nature of the compound under neutral conditions significantly restricts its dissolution in hydrophobic media [12]. However, chemical modification of the ionic groups, such as esterification of the carboxyl group or protection of the amino group, can dramatically alter the solubility profile in nonpolar environments [15] [16].

| Solvent System | Solubility (mg/ml) | Solution Appearance | Reference |

|---|---|---|---|

| Methanol | 100 | Clear, colorless | [3] |

| 1 M Hydrochloric acid | 50 | Clear, faint yellow | [3] |

| Water | Limited | Variable | [4] |

| Organic nonpolar solvents | Very limited | Not applicable | [12] |

Thermal Stability and Melting Point Characterization

The thermal properties of alpha-Methyl-DL-tryptophan reveal important information about its stability and behavior under elevated temperature conditions [9]. Thermogravimetric analysis studies on related tryptophan derivatives indicate that these compounds generally exhibit thermal degradation starting around 250°C, which is consistent with the thermal behavior of amino acid derivatives [9].

For methylated tryptophan compounds, the melting point typically ranges between 168-172°C, as observed for the L-enantiomer of alpha-methyl-tryptophan [20]. The racemic mixture alpha-Methyl-DL-tryptophan may exhibit slightly different thermal characteristics due to the presence of both enantiomers, which can affect the crystal packing and intermolecular interactions [20]. The decomposition temperature for similar methylated tryptophan derivatives has been reported at approximately 250°C (482°F), indicating the thermal stability limit of these compounds [22].

Differential scanning calorimetry analysis of tryptophan derivatives reveals endothermic peaks corresponding to melting transitions, with the peak temperature providing precise melting point determination [9]. The latent heat of fusion for tryptophan compounds typically ranges between 300-400 J/g, reflecting the energy required to overcome intermolecular forces in the crystalline state [9]. Thermal analysis also indicates that these compounds undergo decomposition rather than clean melting at higher temperatures, with the evolution of small molecules such as ammonia, carbon dioxide, and water [9].

The thermal stability profile is influenced by the alpha-methyl substitution, which can affect the hydrogen bonding patterns and crystal structure compared to unmodified tryptophan [9]. Thermogravimetric analysis typically shows a total weight loss of approximately 90-98% during complete thermal degradation, with the residue amount being inversely related to the extent of decomposition [9].

| Thermal Property | Value | Method | Reference |

|---|---|---|---|

| Melting Point Range | 168-172°C | Differential Scanning Calorimetry | [20] |

| Decomposition Temperature | ~250°C (482°F) | Thermogravimetric Analysis | [22] |

| Thermal Degradation Onset | ~250°C | Thermogravimetric Analysis | [9] |

| Latent Heat of Fusion | 300-400 J/g (typical range) | Differential Scanning Calorimetry | [9] |

Acid-Base Behavior and pKa Determination

The acid-base properties of alpha-Methyl-DL-tryptophan are fundamentally governed by the presence of ionizable functional groups, specifically the amino group and the carboxyl group characteristic of amino acids [11] [12]. The alpha-methyl substitution introduces steric and electronic effects that can influence the pKa values compared to the parent tryptophan molecule [11] [12].

Based on predictive calculations for similar methylated tryptophan derivatives, the carboxyl group pKa is estimated to be approximately 2.34±0.10 [20]. This value is consistent with the typical range observed for alpha-amino acids, where the carboxyl group exhibits acidic behavior with pKa values generally falling between 2.0 and 2.5 [11] [12]. The alpha-methyl substitution may cause a slight shift in this value due to inductive effects, but the change is typically minimal [11].

The amino group pKa for alpha-Methyl-DL-tryptophan is expected to fall within the typical range of 9.0 to 10.0, characteristic of alpha-amino acids [11] [12]. The presence of the alpha-methyl group can influence this value through steric hindrance and inductive effects, potentially causing a slight decrease compared to unmodified tryptophan [11]. Experimental studies on related amino acid derivatives demonstrate that alkyl substitutions at the alpha position generally result in pKa shifts of 0.1 to 0.5 units [11] [12].

The indole nitrogen in the side chain typically exhibits a much higher pKa value (>14) and does not significantly contribute to the acid-base behavior under physiological conditions [11]. However, the indole ring can participate in hydrogen bonding interactions that may influence the overall ionization behavior of the molecule [11].

The isoelectric point of alpha-Methyl-DL-tryptophan can be calculated as the average of the two pKa values, typically falling around pH 6.0 to 6.5 [11] [12]. At this pH, the compound exists predominantly as a zwitterion with both the amino and carboxyl groups ionized [11] [12]. This zwitterionic character significantly influences the compound's solubility behavior and interaction with other molecules [12].

| Ionizable Group | Estimated pKa | Ionization Behavior | Reference |

|---|---|---|---|

| Carboxyl group | 2.34±0.10 | Acidic, deprotonates at low pH | [20] |

| Amino group | 9.0-10.0 (estimated) | Basic, protonates at high pH | [11] [12] |

| Indole nitrogen | >14 | Weakly basic, not ionized under normal conditions | [11] |

| Isoelectric point | ~6.0-6.5 (calculated) | Zwitterionic form predominates | [11] [12] |